Longispinogenin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Longispinogenin involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the triterpenoid skeleton followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as Calendula officinalis flowers, followed by purification processes. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Longispinogenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different physical, chemical, and biological properties compared to the parent compound.
Scientific Research Applications
Longispinogenin has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: this compound and its derivatives are investigated for their potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of cosmetics and skincare products due to its beneficial properties for skin health.
Mechanism of Action
The mechanism of action of Longispinogenin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation. It may interact with enzymes, receptors, and other proteins to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Longispinogenin include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar triterpenoid skeleton but differ in their functional groups and specific biological activities.
Uniqueness
This compound is unique due to its specific structure and the presence of hydroxyl groups at particular positions on the triterpenoid skeleton. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
465-94-1 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3 |
InChI Key |
YHGVYECWZWIVJC-UHFFFAOYSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |
Appearance |
Solid powder |
melting_point |
247 - 249 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Longispinogenin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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